molecular formula C10H8F3NO B1610705 2-methyl-6-(trifluoromethoxy)-1H-indole CAS No. 57330-49-1

2-methyl-6-(trifluoromethoxy)-1H-indole

Cat. No. B1610705
CAS RN: 57330-49-1
M. Wt: 215.17 g/mol
InChI Key: RRLOHUDUPRNMML-UHFFFAOYSA-N
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Description



  • 2-Methyl-6-(trifluoromethoxy)-1H-indole is a chemical compound with the molecular formula C<sub>11</sub>H<sub>8</sub>F<sub>3</sub>NO .

  • It belongs to the nitroimidazole class of compounds.

  • The structure of 2-methyl-6-(trifluoromethoxy)-1H-indole is as follows:





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions, which are detailed in relevant research papers.





  • Molecular Structure Analysis



    • The compound consists of an indole ring with a trifluoromethoxy group at the 6-position and a methyl group at the 2-position.





  • Chemical Reactions Analysis



    • The compound can undergo various reactions, including nitration , reduction , and substitution reactions.





  • Physical And Chemical Properties Analysis



    • Molecular weight: 191.15 g/mol

    • Formula: C<sub>8</sub>H<sub>8</sub>F<sub>3</sub>NO

    • Purity: Min. 95%




  • Scientific Research Applications

    Electronic Nature in Alkenylation of Indoles

    Research demonstrates that the electronic nature of the ketone directing group is crucial in achieving site selectivity between C-2 and C-4 positions in the indole framework. This property is essential for altering the reactivity and specificity in synthetic chemistry, particularly in the context of indoles (Lanke, Bettadapur, & Prabhu, 2016).

    Antituberculosis Activity

    Indole derivatives, including those with trifluoromethoxy groups, have been studied for their antituberculosis activity. This research is significant for medicinal chemistry, especially in the development of new therapeutic agents against tuberculosis (Güzel, Karalı, & Salman, 2008).

    QSAR Studies in Anti-tubercular Agents

    Quantitative structure-activity relationship (QSAR) studies have been conducted on indole derivatives, including those with trifluoromethoxy groups, to understand their anti-tubercular properties. This research provides insights into the relationship between molecular structure and biological activity, aiding in drug design (Shahlaei, Fassihi, & Nezami, 2009).

    Study of Reaction Mechanisms

    Studies on the reaction mechanisms involving trifluoromethyl and indole compounds have been conducted. These insights are vital for understanding chemical reactivity and for synthesizing novel compounds (Usachev, Tabatchikova, Sevenard, & Sosnovskikh, 2018).

    Vesicle Formation from Indole Derivatives

    Research on the formation of vesicles from N- or 3-alkylindoles, including those with trifluoromethoxy groups, offers potential evidence for the role of tryptophan as a membrane anchor in proteins. This research has implications in biochemistry and cell biology (Abel et al., 2000).

    Synthesis and Reactivity Studies

    Studies on the synthesis and reactivity of various indole derivatives, including those with trifluoromethoxy groups, contribute to the field of synthetic chemistry. These findings assist in the development of novel synthetic routes and compounds (Bonazza et al., 2004).

    Crystal Structure Analysis

    Research has been conducted on the molecular and crystal structure of indole derivatives, including those with trifluoromethoxy groups. This research is crucial for understanding the molecular arrangement and properties of these compounds (Karalı, 2021).

    Nucleophilic Reactivities of Indoles

    Studies on the nucleophilic reactivities of indoles, including those with trifluoromethoxy groups, provide valuable insights into their chemical behavior. This information is crucial for designing reaction pathways and understanding reactivity patterns (Lakhdar et al., 2006).

    Safety And Hazards



    • Safety data sheets should be consulted for specific safety information.




  • Future Directions



    • Further research is needed to explore its potential applications and optimize its use.




    properties

    IUPAC Name

    2-methyl-6-(trifluoromethoxy)-1H-indole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H8F3NO/c1-6-4-7-2-3-8(5-9(7)14-6)15-10(11,12)13/h2-5,14H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RRLOHUDUPRNMML-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(N1)C=C(C=C2)OC(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H8F3NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30479386
    Record name 2-methyl-6-(trifluoromethoxy)-1H-indole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30479386
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    215.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-methyl-6-(trifluoromethoxy)-1H-indole

    CAS RN

    57330-49-1
    Record name 2-Methyl-6-trifluoromethoxyindole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=57330-49-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-methyl-6-(trifluoromethoxy)-1H-indole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30479386
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Methyl-6-(trifluoromethoxy)-1H-indole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    JJ Acton III, TE Akiyama, CH Chang… - Journal of medicinal …, 2009 - ACS Publications
    Peroxisome proliferator-activated receptor gamma (PPARγ) agonists are used to treat type 2 diabetes mellitus (T2DM). Widespread use of PPARγ agonists has been prevented due to …
    Number of citations: 67 pubs.acs.org
    W Liu, K Liu, HB Wood, ME McCann… - Journal of medicinal …, 2009 - ACS Publications
    … A suspension of 3-(4-chlorobenzoyl)-2-methyl-6-trifluoromethoxy-1H-indole (8) (2.5 g, 6.9 mmol), 3-methoxybenzyl bromide (1.4 g, 6.9 mmol), and cesium carbonate (Cs 2 CO 3 , 5.5 g, …
    Number of citations: 38 pubs.acs.org
    PE Maligres, GR Humphrey, JF Marcoux… - … Process Research & …, 2009 - ACS Publications
    A practical, highly convergent, asymmetric synthesis of a selective PPARγ modulator 1 is described. The inhibitor contains two key components, a 6-trifluoromethoxy-3-acylindole (6) …
    Number of citations: 32 pubs.acs.org
    IW Davies, JH Smitrovich, R Sidler, C Qu, V Gresham… - Tetrahedron, 2005 - Elsevier
    A mild and efficient method for the palladium-catalyzed reductive cyclization of ortho-nitrostyrenes to afford indoles is reported. Treatment of ortho-nitrostyrenes with 0.1mol% palladium (…
    Number of citations: 113 www.sciencedirect.com

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